molecular formula C22H18N2O2S B283273 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide

Cat. No. B283273
M. Wt: 374.5 g/mol
InChI Key: VNJNBKAOMZHBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZB is a synthetic compound that belongs to the class of benzothiazole derivatives. It was first synthesized in the early 2000s and has since been extensively studied for its pharmacological properties. BZB has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism of Action

The mechanism of action of BZB is not fully understood. However, it has been proposed that BZB exerts its biological effects by modulating various signaling pathways in the body. For example, BZB has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
BZB has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). BZB has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, BZB has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

BZB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, BZB has been extensively studied, and its biological activities have been well characterized. However, one limitation of using BZB in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on BZB. One potential area of research is the development of BZB derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of BZB and to identify its molecular targets. Furthermore, BZB has shown promising results in the treatment of various diseases, and future studies should focus on its potential clinical applications.

Synthesis Methods

The synthesis of BZB involves the reaction between 2-aminobenzothiazole and 4-bromobenzyl bromide, followed by the reaction with 2-phenoxyacetic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

BZB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. BZB has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BZB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H18N2O2S/c25-21(15-26-18-6-2-1-3-7-18)23-14-16-10-12-17(13-11-16)22-24-19-8-4-5-9-20(19)27-22/h1-13H,14-15H2,(H,23,25)

InChI Key

VNJNBKAOMZHBJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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